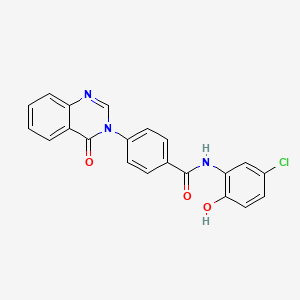![molecular formula C17H18N6O2 B14935981 3-(4-hydroxyquinazolin-2-yl)-N-[2-(pyrimidin-2-ylamino)ethyl]propanamide](/img/structure/B14935981.png)
3-(4-hydroxyquinazolin-2-yl)-N-[2-(pyrimidin-2-ylamino)ethyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-oxo-3,4-dihydro-2-quinazolinyl)-N-[2-(2-pyrimidinylamino)ethyl]propanamide is a complex organic compound that features a quinazolinone core structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-oxo-3,4-dihydro-2-quinazolinyl)-N-[2-(2-pyrimidinylamino)ethyl]propanamide typically involves multi-step organic reactions. One common method involves the condensation of 2-aminobenzamide with an appropriate aldehyde to form the quinazolinone core. This intermediate is then reacted with 2-(2-pyrimidinylamino)ethylamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-oxo-3,4-dihydro-2-quinazolinyl)-N-[2-(2-pyrimidinylamino)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazolinone core, potentially altering its biological activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the quinazolinone core or the pyrimidinylamino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while substitution reactions can introduce various substituents to the core structure .
Applications De Recherche Scientifique
3-(4-oxo-3,4-dihydro-2-quinazolinyl)-N-[2-(2-pyrimidinylamino)ethyl]propanamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and neurological disorders.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 3-(4-oxo-3,4-dihydro-2-quinazolinyl)-N-[2-(2-pyrimidinylamino)ethyl]propanamide involves its interaction with specific molecular targets. The quinazolinone core can bind to enzymes or receptors, modulating their activity. This interaction can influence various cellular pathways, leading to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-((((3-(4-BR-PH)-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl)ac)amino)benzamide
- 6-chloro-3-oxo-2-(4-oxo-1,2,3,4-tetrahydro-2-quinazolinylidene)hexanenitriles
- 2-(4-oxo-3,4-dihydro-2-furanylidene)acetonitriles
Uniqueness
Compared to these similar compounds, 3-(4-oxo-3,4-dihydro-2-quinazolinyl)-N-[2-(2-pyrimidinylamino)ethyl]propanamide is unique due to its specific combination of the quinazolinone core and the pyrimidinylaminoethyl side chain. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C17H18N6O2 |
|---|---|
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
3-(4-oxo-3H-quinazolin-2-yl)-N-[2-(pyrimidin-2-ylamino)ethyl]propanamide |
InChI |
InChI=1S/C17H18N6O2/c24-15(18-10-11-21-17-19-8-3-9-20-17)7-6-14-22-13-5-2-1-4-12(13)16(25)23-14/h1-5,8-9H,6-7,10-11H2,(H,18,24)(H,19,20,21)(H,22,23,25) |
Clé InChI |
DQZILKLWVKKVDQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)NC(=N2)CCC(=O)NCCNC3=NC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(5-bromo-1H-indol-1-yl)-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide](/img/structure/B14935898.png)
![N-[4-(acetylamino)phenyl]-3-(3,4-dimethoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide](/img/structure/B14935900.png)
![Ethyl 4-[({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetyl]piperazine-1-carboxylate](/img/structure/B14935901.png)
![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B14935904.png)
![N-[5-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-yl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B14935914.png)
![1-[2-(2-Methoxyphenyl)ethyl]-4-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B14935917.png)
![4-(3-chlorophenyl)-N-(2-{[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]amino}-2-oxoethyl)piperazine-1-carboxamide](/img/structure/B14935930.png)
![N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide](/img/structure/B14935944.png)

![2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide](/img/structure/B14935954.png)
![N-cyclooctyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B14935959.png)
![4-(3,4-dichlorophenyl)-N-[2-oxo-2-(propan-2-ylamino)ethyl]piperazine-1-carboxamide](/img/structure/B14935966.png)
![4-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(1,3-thiazol-2-yl)butanamide](/img/structure/B14935968.png)
![2-(4-methoxyphenyl)-4-methyl-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-1,3-thiazole-5-carboxamide](/img/structure/B14935971.png)
